
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester”, also known as IPTB, is a chemical compound that has emerged as a significant area of research in the field of organic chemistry. It has the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl N-(3-iodopyridin-4-yl)carbamate" . The compound has a 3-iodopyridin-4-yl group attached to a carbamate group, which is further connected to a tert-butyl group . The canonical SMILES representation is "CC©©OC(=O)NC1=C(C=NC=C1)I" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.13 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has three rotatable bonds . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.1 .
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Compound Characterization
- Synthesis and Characterization : Similar compounds to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been synthesized and characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies contribute to understanding the molecular structure and properties of such compounds (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Reactivity
- Chemical Reactions and Synthesis : Investigations into the reactivity and synthesis of related compounds, such as various carbamic acid tert-butyl esters, shed light on potential methods and pathways for synthesizing (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester. These studies often explore different chemical reactions and processes for obtaining desired products (Garcia et al., 2006).
Material Science and Industrial Applications
- Applications in Material Science : Some pyridine derivatives, similar in structure to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, have been used in material science, particularly in the development of dye-sensitized solar cells. These studies focus on the synthesis and application of such compounds in improving the efficiency and functionality of solar cells (Bagheri, Dehghani, & Afrooz, 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIDTLUJQCVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447830 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
CAS RN |
211029-67-3 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


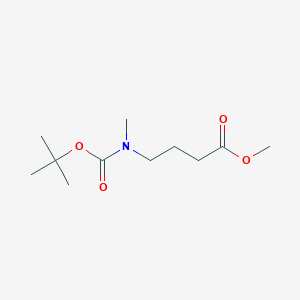

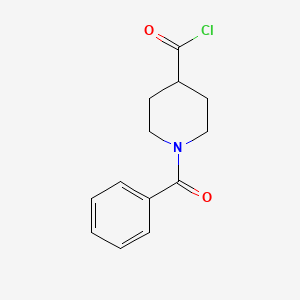
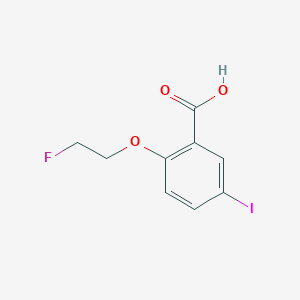
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
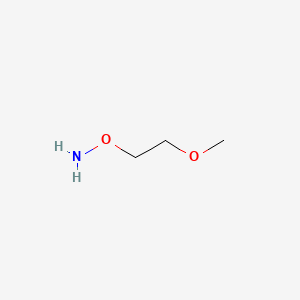
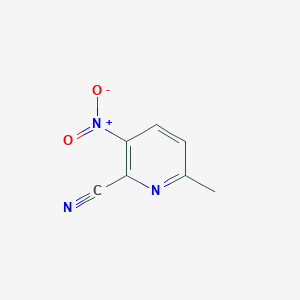
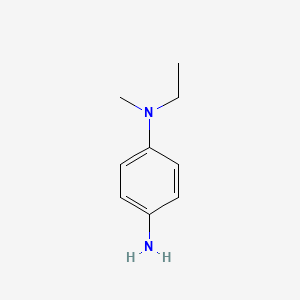
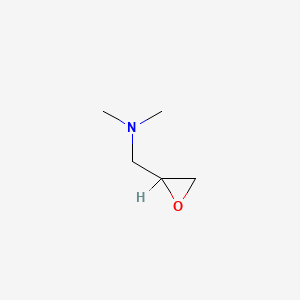
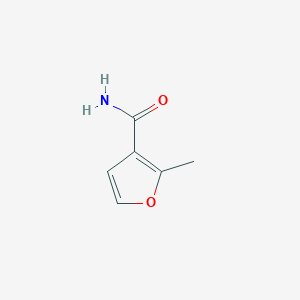
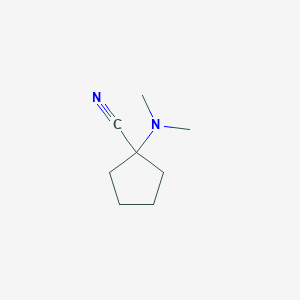
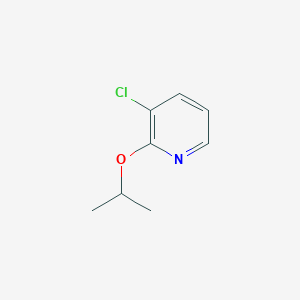
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
